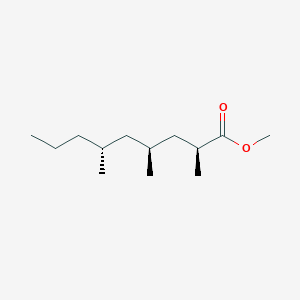

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, also known as muscalure, is a pheromone produced by the male housefly. It is used as a lure to attract female houseflies for the purpose of population control. Muscalure has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

Muscalure acts as a pheromone, which is a chemical signal that is used to communicate between individuals of the same species. In the case of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, it is used by male houseflies to attract female houseflies for mating. The exact mechanism of action of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is not fully understood, but it is believed to involve the activation of specific receptors in the antennae of female houseflies.

Biochemische Und Physiologische Effekte

Muscalure has been shown to have a variety of biochemical and physiological effects on female houseflies. It has been shown to stimulate the production of sex pheromones in female houseflies, which increases their attractiveness to males. It has also been shown to affect the behavior of female houseflies, causing them to become more active and more likely to mate.

Vorteile Und Einschränkungen Für Laborexperimente

Muscalure has several advantages for use in lab experiments. It is a highly specific chemical that only affects houseflies, which makes it useful for studying the behavior and physiology of these insects. It is also a relatively simple molecule, which makes it easy to synthesize and study. However, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has several limitations for lab experiments. It is difficult to obtain in large quantities, which can make it expensive to use. In addition, it is difficult to control the release of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate in lab experiments, which can make it difficult to study its effects.

Zukünftige Richtungen

There are several future directions for the study of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate. One area of research is the development of new methods for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate, which could lead to more efficient and cost-effective production of this chemical. Another area of research is the development of new methods for using Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate to control insect populations, including the development of new traps and lures. Finally, there is potential for the use of Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate as a chemical communication tool in other species, which could have applications in agriculture and pest control.

Synthesemethoden

Muscalure can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of chemical reactions to create the molecule, while biotechnology involves the use of living organisms to produce the molecule. The most common method for synthesizing Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate is through chemical synthesis, which involves the reaction of 2,4,6-trimethylheptanal with methanol and a strong acid catalyst.

Wissenschaftliche Forschungsanwendungen

Muscalure has been extensively studied for its use in the control of housefly populations. It is used as a lure in traps to attract female houseflies, which are then killed or sterilized to reduce the population. Muscalure has also been studied for its potential use in the control of other insect populations, including mosquitoes and fruit flies. In addition, Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate has been studied for its potential use as a chemical communication tool in other species.

Eigenschaften

CAS-Nummer |

18450-81-2 |

|---|---|

Produktname |

Methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |

Molekularformel |

C13H26O2 |

Molekulargewicht |

214.34 g/mol |

IUPAC-Name |

methyl (2S,4S,6R)-2,4,6-trimethylnonanoate |

InChI |

InChI=1S/C13H26O2/c1-6-7-10(2)8-11(3)9-12(4)13(14)15-5/h10-12H,6-9H2,1-5H3/t10-,11+,12+/m1/s1 |

InChI-Schlüssel |

NCJWARDEMBIBPL-WOPDTQHZSA-N |

Isomerische SMILES |

CCC[C@@H](C)C[C@H](C)C[C@H](C)C(=O)OC |

SMILES |

CCCC(C)CC(C)CC(C)C(=O)OC |

Kanonische SMILES |

CCCC(C)CC(C)CC(C)C(=O)OC |

Synonyme |

[2S,4S,6R,(+)]-2,4,6-Trimethylnonanoic acid methyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)